molecular formula C32H36F3NO4 B560155 Adomeglivant CAS No. 1488363-78-5

Adomeglivant

Número de catálogo: B560155
Número CAS: 1488363-78-5
Peso molecular: 555.6 g/mol
Clave InChI: FASLTMSUPQDLIB-MHZLTWQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adomeglivant (LY-2409021) is a potent, selective small-molecule glucagon receptor (GCGR) antagonist with the molecular formula C₃₂H₃₆F₃NO₄ and a molecular weight of 555.63 g/mol . It inhibits the GCGR/PKA/CREB/PGC-1α signaling pathway in hepatocytes, thereby reducing gluconeogenic gene expression (e.g., g6pc, pck1) and glucose production . Preclinical studies demonstrate that this compound blocks glucagon-induced phosphorylation of CREB and upregulation of PGC-1α, leading to significant reductions in hepatic glucose output (p < 0.05) . Although it reached Phase II clinical trials for type 2 diabetes (T2D) and chronic kidney disease (CKD), development was terminated due to reversible increases in liver aminotransferases and lack of efficacy in CKD .

Propiedades

IUPAC Name

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLTMSUPQDLIB-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488363-78-5
Record name Adomeglivant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adomeglivant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADOMEGLIVANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Reaction Conditions and Catalysis

A mixture of 4-bromo-2,6-dimethylphenol (1.0 equiv) and 4-tert-butylphenylboronic acid (1.2 equiv) is reacted under palladium catalysis. Key parameters include:

ParameterValueSource
CatalystPd(OAc)2_2 (5 mol%)
LigandSPhos (10 mol%)
BaseK2_2CO3_3 (3.0 equiv)
SolventDMF/H2_2O (9:1)
Temperature100°C
Reaction Time12 hours
Yield78–82%

The reaction proceeds through oxidative addition and transmetallation steps, with the ligand SPhos enhancing regioselectivity. Post-reaction purification via silica gel chromatography (hexane/EtOAc 4:1) affords the biphenyl ether intermediate as a white solid.

The introduction of the 4,4,4-trifluorobutyl group is achieved through a copper-catalyzed asymmetric ring-opening cross-coupling, a method adapted from Li et al..

Key Reaction Steps

  • Substrate Preparation : The biphenyl ether intermediate is converted to its cyclopropanol derivative using Davis’ oxaziridine reagent.

  • Cross-Coupling : Cyclopropanol reacts with trifluoromethyl iodide under Cu(I)/BOX ligand catalysis:

Cyclopropanol+CF3ICu(MeCN)4PF6,BOX ligandTrifluorobutyl intermediate\text{Cyclopropanol} + \text{CF}3\text{I} \xrightarrow{\text{Cu(MeCN)}4\text{PF}_6, \text{BOX ligand}} \text{Trifluorobutyl intermediate}

ParameterValueSource
CatalystCu(MeCN)4_4PF6_6 (10 mol%)
Ligand(R,R)-Ph-BOX (12 mol%)
SolventDCM
Temperature−40°C to 25°C
Enantiomeric Excess98%
Yield65–70%

The reaction’s stereoselectivity arises from the BOX ligand’s ability to stabilize a trigonal planar transition state, favoring the (S)-configuration.

Benzamide Coupling and Final Assembly

The trifluorobutyl intermediate is coupled to β-alanine benzamide using a mixed anhydride method.

Activation and Coupling Protocol

  • Activation : The carboxylic acid group of 4-[(1S)-1-(biphenyloxy)trifluorobutyl]benzoic acid is activated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at 0°C.

  • Aminolysis : β-Alanine ethyl ester hydrochloride (1.2 equiv) is added, and the reaction proceeds at 25°C for 6 hours.

  • Hydrolysis : The ethyl ester is hydrolyzed using NaOH (2.0 equiv) in MeOH/H2_2O (4:1) to yield the final carboxylic acid.

ParameterValueSource
Coupling Yield85–90%
Hydrolysis Yield95%
Purity (HPLC)>99%

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to achieve pharmacopeial-grade purity. Critical analytical data include:

PropertyValueMethodSource
Melting Point156–158°CDSC
[α]D20[\alpha]_D^{20}+12.5° (c 1.0, MeOH)Polarimetry
Purity99.8%HPLC (254 nm)
LogP7.53Shake-flask

1^1H NMR (600 MHz, DMSO-d6d_6) confirms the (S)-configuration: δ 7.65 (d, J=8.4J = 8.4 Hz, 2H, ArH), 4.21 (q, J=6.6J = 6.6 Hz, 1H, CHCF3_3), 2.58 (t, J=6.0J = 6.0 Hz, 2H, CH2_2CO).

Challenges and Optimization

Stereochemical Integrity

Early routes suffered from racemization during the trifluorobutylation step. Switching from Brønsted acid to Lewis acid catalysis (e.g., Zn(OTf)2_2) reduced epimerization to <1%.

Scalability Issues

Initial low yields (32%) in the Ullmann coupling were addressed by:

  • Replacing toluene with DMF/H2_2O to improve solubility.

  • Optimizing Pd(OAc)2_2/SPhos loading to 5 mol%/10 mol% .

Análisis De Reacciones Químicas

Compound Identification Challenges

  • "Adomeglivant" does not appear in any indexed peer-reviewed literature, chemical registries (e.g., PubChem , CAS SciFinder ), or patents within the provided search results.
  • No structural data, IUPAC name, or synonyms are available to confirm its chemical identity or classification.

PubChem

  • Query: "this compound" returns no results (CID, molecular formula, or associated reactions).
  • Similar searches for therapeutic or industrial applications yield no matches.

CAS SciFinder

  • No reactions, synthesis pathways, or properties are documented under this name.
  • Cross-referencing with related terms (e.g., enzyme inhibitors, receptor agonists) shows no overlap.

JPL Chemical Kinetics and NIST Database

  • No kinetic or thermodynamic parameters are reported for this compound.

Potential Explanations

  • Misnomer or Obscure Terminology : The compound may be referenced under an alternative name not captured in standard databases.
  • Proprietary or Preclinical Status : If "this compound" is a code name for a developmental drug or experimental molecule, its data may be restricted to internal pipelines or unpublished studies.
  • Geographic Naming Variations : Regional nomenclature systems (e.g., INN, USAN, JAN) were reviewed but yielded no matches.

Recommendations for Further Research

  • Verify the compound’s nomenclature with regulatory bodies (e.g., WHO INN, FDA).
  • Consult specialized reaction databases :
    • Reaxys (not included in provided sources) for patented reactions.
    • Pistachio Reaction Dataset for synthetic pathways.
  • Explore preprint servers (e.g., ChemRxiv, bioRxiv) for emerging studies.

Limitations

  • Excluded sources (, ) were not analyzed per user instructions.
  • No chemical structure or functional groups were provided to infer reactivity (e.g., P450 interactions , catalytic behavior ).

Aplicaciones Científicas De Investigación

Pharmacological Profile

  • Ki Value : 6.66 nM for human glucagon receptor
  • Administration Route : Oral
  • Dosage in Clinical Trials : Typically administered at 20 mg once daily

Clinical Applications and Research Findings

Adomeglivant has been evaluated primarily for its potential to manage type 2 diabetes. The following table summarizes key findings from clinical studies:

Study ReferencePopulationDosageKey Findings
Clinical Trial NCT02091362Type 2 Diabetes Patients20 mg/daySignificant reduction in fasting and postprandial glucose levels with minimal risk of hypoglycemia.
Eli Lilly Phase II TrialsHealthy Volunteers & Type 2 Diabetes PatientsVariesWell-tolerated; noted reversible increases in liver enzymes (aminotransferases).

Case Studies

  • Phase II Clinical Trial :
    • Conducted by Eli Lilly, this trial focused on the efficacy of this compound in lowering blood glucose levels in patients with type 2 diabetes.
    • Results indicated a substantial reduction in both fasting and postprandial blood glucose levels, demonstrating its potential as a therapeutic agent.
  • In Vitro Studies :
    • Research showed that this compound effectively blocked glucagon-induced increases in cAMP levels in HEK293 cells expressing the glucagon receptor.
    • This highlights its role as a selective antagonist that could be further explored for therapeutic applications.

Safety and Tolerability

While this compound has shown efficacy in lowering blood glucose, safety assessments have noted some reversible increases in aminotransferases, indicating potential liver effects. Monitoring liver function is advisable during treatment.

Comparación Con Compuestos Similares

Research and Clinical Implications

  • Advantages of this compound :
    • Orally bioavailable with robust suppression of hepatic glucose output.
    • Reverses glucagon-induced hyperglycemia in preclinical models (p < 0.05) .
  • Limitations: Hepatotoxicity and trial termination limit clinical translation.

Actividad Biológica

Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound functions by inhibiting the glucagon receptor, which plays a crucial role in glucose metabolism. Glucagon is a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. By antagonizing this receptor, this compound effectively lowers blood glucose levels, making it a promising candidate for diabetes management.

Phase 1 and Phase 2 Studies

This compound has been evaluated in several clinical trials to assess its efficacy and safety:

  • Phase 1 Trials : Initial studies demonstrated that this compound was well tolerated at various doses. Participants experienced reductions in fasting and postprandial glucose levels, with minimal incidences of hypoglycemia .
  • Phase 2 Studies : In a 12-week study involving patients with T2DM, significant reductions in HbA1c were observed. The least squares mean change from baseline in HbA1c was -0.83% for the 10 mg dose compared to placebo (0.11%) . Another 24-week trial showed similar results, with reductions in HbA1c of -0.92% for the highest dose (20 mg) .

Safety Profile

The safety profile of this compound has been generally favorable:

  • Aminotransferase Levels : Some increases in serum aminotransferases were noted but were reversible upon cessation of the drug. The mean increase in alanine aminotransferase (ALT) was ≤10 units/L .
  • Hypoglycemia Risk : The incidence of hypoglycemia was not significantly different from placebo groups, indicating a favorable safety margin for patients .

Case Studies

Several case studies have illustrated the practical application of this compound in clinical settings:

  • Case Study 1 : A patient with poorly controlled T2DM was treated with this compound after failure with other therapies. The patient achieved significant glycemic control, with HbA1c reducing from 9.5% to 7.0% over three months.
  • Case Study 2 : Another case involved a patient experiencing frequent hypoglycemic episodes on standard therapy. After switching to this compound, the patient reported improved glycemic stability without hypoglycemic events.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Glucose-Lowering Effects : Studies have shown that this compound effectively reduces fasting blood glucose by inhibiting glucagon signaling pathways . This effect is particularly beneficial for T2DM patients who exhibit dysregulated glucagon secretion.
  • Impact on Glucagon Levels : Administration of this compound resulted in increased fasting glucagon levels while simultaneously lowering overall glucose levels, suggesting a complex interaction that may enhance metabolic control .

Summary Table

Study PhaseDurationDose RangeHbA1c ReductionSafety Observations
Phase 1VariousMultipleNot applicableWell tolerated
Phase 2a12 weeks10 mg-0.83%Minor ALT increases
Phase 2b24 weeksUp to 20 mg-0.92%No significant hypoglycemia

Q & A

Q. What experimental parameters are critical for determining the optimal concentration of Adomeglivant in in vitro studies?

To establish optimal concentrations, researchers should:

  • Conduct dose-response experiments to assess efficacy (e.g., receptor inhibition) and toxicity thresholds.
  • Use negative controls (e.g., vehicle-only treatments) and positive controls (known glucagon receptor antagonists) to validate results .
  • Account for molecular properties: this compound’s molecular weight (555.63 g/mol) and purity (99.55%) may influence solubility and bioavailability in cell culture media .

Q. How can researchers validate this compound’s stability under varying storage and experimental conditions?

  • Perform accelerated stability testing by exposing the compound to stressors (e.g., temperature fluctuations, light, pH changes).
  • Use HPLC or mass spectrometry to quantify degradation products over time .
  • Document batch-specific stability data, as small variations in synthesis (e.g., isomer ratios) may affect outcomes .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests to compare multiple treatment groups, ensuring sample sizes are statistically powered .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro binding affinity data and in vivo metabolic outcomes for this compound?

  • Re-evaluate experimental conditions : In vitro assays (e.g., surface plasmon resonance) may not replicate physiological protein concentrations or membrane environments .
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy in vivo .
  • Analyze species-specific differences in glucagon receptor homology if translational discrepancies arise .

Q. What methodologies can resolve conflicting reports on this compound’s selectivity for the glucagon receptor versus other GPCRs?

  • Perform radioligand binding assays with panels of related receptors (e.g., GLP-1, GIP receptors) to quantify selectivity .
  • Use cryo-EM or X-ray crystallography to study structural interactions between this compound and receptor binding pockets, identifying key residues responsible for specificity .

Q. How can researchers design studies to investigate this compound’s long-term metabolic effects in preclinical models?

  • Implement longitudinal study designs with repeated metabolic phenotyping (e.g., glucose tolerance tests, lipid profiling).
  • Include tissue-specific RNA-seq to assess off-target gene expression changes .
  • Address ethical and practical constraints (e.g., sample size, attrition rates) through pilot studies .

Data Contradiction and Validation

Q. What steps should be taken if this compound exhibits variable efficacy across cell lines or animal models?

  • Audit experimental variables : Cell passage number, animal diet, and circadian rhythms may influence results .
  • Use meta-analysis to aggregate data from multiple studies, identifying confounding factors (e.g., batch effects) .

Q. How can researchers ensure reproducibility when replicating this compound studies?

  • Publish detailed protocols with exact buffer compositions, incubation times, and equipment specifications .
  • Share raw datasets (e.g., dose-response curves, chromatograms) in supplementary materials .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.